molecular formula C12H13N3O4 B12468778 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide

2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide

Katalognummer: B12468778
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: ZIMSICFQUNQCEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For example, oxadiazoles are known to inhibit certain enzymes, such as human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other molecular targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific structure, which combines the oxadiazole ring with a phenoxyacetamide moiety. This unique combination may contribute to its distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C12H13N3O4

Molekulargewicht

263.25 g/mol

IUPAC-Name

2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]acetamide

InChI

InChI=1S/C12H13N3O4/c1-8-14-12(19-15-8)7-18-10-5-3-2-4-9(10)17-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)

InChI-Schlüssel

ZIMSICFQUNQCEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=N1)COC2=CC=CC=C2OCC(=O)N

Löslichkeit

>39.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.